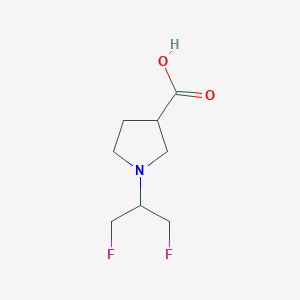
1-(1,3-Difluoropropan-2-yl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Difluoropropan-2-yl)pyrrolidine-3-carboxylic acid is a fluorinated organic compound with the molecular formula C8H13F2NO2. This compound features a pyrrolidine ring substituted with a difluoropropyl group and a carboxylic acid functional group. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a compound of interest in various scientific fields.
Preparation Methods
The synthesis of 1-(1,3-Difluoropropan-2-yl)pyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine derivatives with difluoropropyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the pyrrolidine nitrogen attacks the electrophilic carbon of the difluoropropyl halide, leading to the formation of the desired product. Industrial production methods may involve optimized reaction conditions, such as the use of specific solvents, catalysts, and temperature control, to enhance yield and purity .
Chemical Reactions Analysis
1-(1,3-Difluoropropan-2-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atoms in the difluoropropyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(1,3-Difluoropropan-2-yl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making this compound a potential candidate for drug development.
Mechanism of Action
The mechanism by which 1-(1,3-Difluoropropan-2-yl)pyrrolidine-3-carboxylic acid exerts its effects depends on its interaction with molecular targets. The presence of fluorine atoms can influence the compound’s binding affinity to enzymes and receptors, potentially altering their activity. The pyrrolidine ring provides a rigid scaffold that can enhance the compound’s specificity for certain biological targets. The exact pathways involved may vary depending on the specific application and target molecule .
Comparison with Similar Compounds
1-(1,3-Difluoropropan-2-yl)pyrrolidine-3-carboxylic acid can be compared with other fluorinated pyrrolidine derivatives, such as:
- 1-(1,3-Difluoropropyl)pyrrolidine-2-carboxylic acid
- 1-(1,3-Difluoropropyl)pyrrolidine-4-carboxylic acid
- 1-(1,3-Difluoropropyl)pyrrolidine-2,5-dione
These compounds share similar structural features but differ in the position of the carboxylic acid group or the presence of additional functional groups. The unique combination of the difluoropropyl group and the pyrrolidine ring in this compound imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications .
Properties
Molecular Formula |
C8H13F2NO2 |
|---|---|
Molecular Weight |
193.19 g/mol |
IUPAC Name |
1-(1,3-difluoropropan-2-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C8H13F2NO2/c9-3-7(4-10)11-2-1-6(5-11)8(12)13/h6-7H,1-5H2,(H,12,13) |
InChI Key |
SNDZFTGEGGOLNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1C(=O)O)C(CF)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(But-3-yn-2-yl)amino]-3-methylbenzoic acid](/img/structure/B13089624.png)
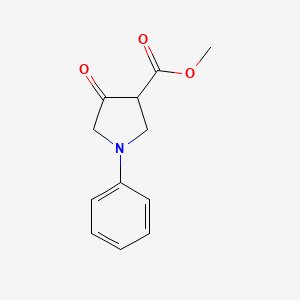
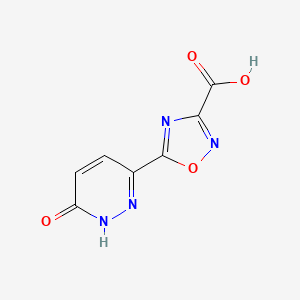


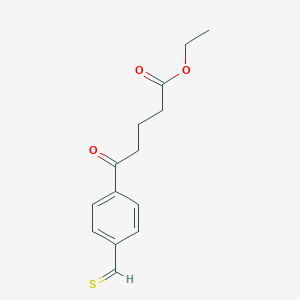
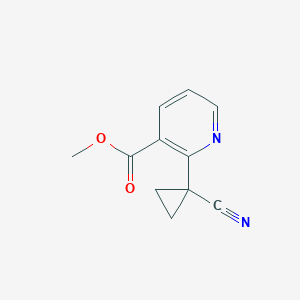
![[6-(1H-imidazol-2-yl)pyridin-3-yl]methanol](/img/structure/B13089655.png)
![(3',5'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine](/img/structure/B13089661.png)
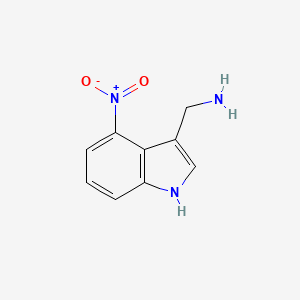
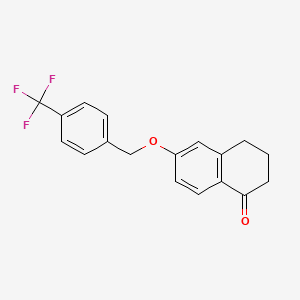
![7H-Pyrrolo[2,3-d]pyrimidine-5-methanol, 4-chloro-7-[2-deoxy-3,5-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]-](/img/structure/B13089687.png)
![(E)-(R,Z)-5-(Diphenylamino)-5-oxopent-3-en-2-yl 3-(1,4-dioxaspiro[4.5]decan-7-yl)acrylate](/img/structure/B13089712.png)
![(Z)-tert-Butyl 2-(((1-(5-amino-1,2,4-thiadiazol-3-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)-2-methylpropanoate](/img/structure/B13089715.png)
